molecular formula C12H14N4O2 B11329992 3-(1H-tetrazol-1-yl)phenyl 3-methylbutanoate

3-(1H-tetrazol-1-yl)phenyl 3-methylbutanoate

Cat. No.: B11329992
M. Wt: 246.27 g/mol
InChI Key: ISWJIOCBTYYOIO-UHFFFAOYSA-N
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Description

3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 3-methylbutanoate is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles and their derivatives are known for their diverse applications in medicinal and pharmaceutical chemistry due to their unique chemical properties .

Preparation Methods

The synthesis of tetrazole derivatives, including 3-(1H-1,2,3,4-tetrazol-1-yl)phenyl 3-methylbutanoate, can be approached through various methods. One common method involves the use of click chemistry, which is an efficient and eco-friendly approach. This method typically uses water as a solvent, moderate conditions, and non-toxic reagents, resulting in good to excellent yields . Industrial production methods often involve the use of triethyl orthoformate and sodium azide, alcohols and aldehydes, or isocyanides .

Chemical Reactions Analysis

3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 3-methylbutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acidic materials, strong oxidizers, and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reactions with acidic chlorides or anhydrides can liberate corrosive and toxic gases .

Mechanism of Action

Comparison with Similar Compounds

3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 3-methylbutanoate can be compared with other similar compounds, such as imidazole and triazole derivatives. Imidazole is a five-membered ring containing two nitrogen atoms and is known for its broad range of chemical and biological properties . Triazole derivatives, like tetrazoles, are also used in medicinal chemistry for their biological activities . The uniqueness of 3-(1H-1,2,3,4-tetrazol-1-yl)phenyl 3-methylbutanoate lies in its tetrazole ring, which provides distinct chemical properties and biological activities.

Similar Compounds

Properties

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

[3-(tetrazol-1-yl)phenyl] 3-methylbutanoate

InChI

InChI=1S/C12H14N4O2/c1-9(2)6-12(17)18-11-5-3-4-10(7-11)16-8-13-14-15-16/h3-5,7-9H,6H2,1-2H3

InChI Key

ISWJIOCBTYYOIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)OC1=CC=CC(=C1)N2C=NN=N2

Origin of Product

United States

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